4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-Methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrazolo[3,4-b]pyridine scaffold, which is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves a multi-step process. One common method includes the Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction is performed under mild conditions and yields the desired pyrazolo[3,4-b]pyridine scaffold efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the phenyl and methoxyphenyl rings .
Scientific Research Applications
4-(4-Methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-c]pyridines: These compounds have a slightly different arrangement of the pyrazole and pyridine rings but also show significant biological activities.
Pyrazoloquinolines: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness
4-(4-Methoxyphenyl)-3-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the methoxyphenyl and phenyl groups contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H17N3O2/c1-24-14-9-7-12(8-10-14)15-11-16(23)20-19-17(15)18(21-22-19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,20,21,22,23) |
InChI Key |
CTZLVURGWCDDDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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